molecular formula C12H11N3O4 B1517530 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096980-40-3

1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1517530
M. Wt: 261.23 g/mol
InChI Key: OUCDWPASTMKSJR-UHFFFAOYSA-N
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Description

The compound “1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is likely to be an organic compound containing a benzodioxol group, an ethyl group, a 1,2,3-triazole ring, and a carboxylic acid group . The benzodioxol group is a common motif in many natural products and pharmaceuticals . The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry, known for its stability and participation in various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques common in organic chemistry. For instance, the 1,2,3-triazole ring could potentially be formed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxol group, an ethyl group, a 1,2,3-triazole ring, and a carboxylic acid group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid could participate in acid-base reactions, and the 1,2,3-triazole ring could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound’s solubility would depend on the balance of hydrophilic (carboxylic acid) and hydrophobic (benzodioxol and ethyl) groups .

Scientific Research Applications

Triazole-Based Scaffolds and HSP90 Inhibitors

Triazole derivatives, such as 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, are utilized in the synthesis of biologically active compounds and peptidomimetics, leveraging the triazole scaffold's structural features. A specific application involves the development of HSP90 inhibitors, with compounds synthesized showing significant inhibitory activity, exemplified by an IC50 value of 29 nM for compound 41, indicating high potency as an HSP90 inhibitor (Ferrini et al., 2015).

Lanthanide Metal–Organic Frameworks (MOFs) for Luminescence Sensing

Lanthanide metal–organic frameworks (MOFs) incorporating triazole-containing ligands exhibit unique luminescence properties, enabling the selective detection of nitroaromatic compounds and metal ions such as Fe3+. These materials are synthesized through solvothermal conditions, highlighting the versatility of triazole derivatives in constructing complex structures with specific sensing capabilities (Wang et al., 2016).

Antifungal and Antibacterial Agents

Triazole derivatives are also explored for their potential in addressing infectious diseases, with some compounds exhibiting significant antifungal and antibacterial activities. These activities underscore the compound's utility in developing new therapeutics, showcasing its applicability beyond structural roles to functional, bioactive agents (Nikalje et al., 2015).

Drug-likeness and Microbial Investigation

The investigation into the drug-likeness properties of triazole derivatives, alongside their antibacterial, antifungal, and antimycobacterial activities, illustrates the compound's potential in the pharmaceutical domain. The synthesis of related compounds with excellent drug-likeness properties indicates the broad applicability of triazole derivatives in drug development (Pandya et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-ethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-8-11(12(16)17)13-14-15(8)7-3-4-9-10(5-7)19-6-18-9/h3-5H,2,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCDWPASTMKSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

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